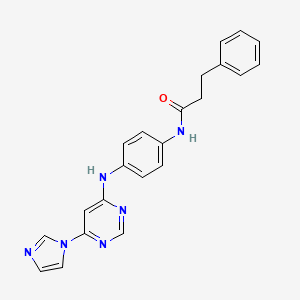

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide

Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a synthetic small molecule characterized by a pyrimidine-imidazole core linked to a phenylpropanamide group. The pyrimidine ring is substituted at the 4-position with an amino-phenyl moiety, while the 6-position bears a 1H-imidazol-1-yl group. The propanamide side chain terminates in a phenyl ring, contributing to hydrophobic interactions.

Properties

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O/c29-22(11-6-17-4-2-1-3-5-17)27-19-9-7-18(8-10-19)26-20-14-21(25-15-24-20)28-13-12-23-16-28/h1-5,7-10,12-16H,6,11H2,(H,27,29)(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQHHBCQBAGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several analogs, differing primarily in linker regions and substituents. Below is a detailed comparison based on the evidence provided:

Structural and Functional Group Analysis

*Calculated based on formula.

- Core Similarities: All compounds retain the pyrimidinyl-imidazole motif, critical for binding to targets such as monocarboxylate transporters (MCT4) or kinases .

- Linker Variations: The target compound’s propanamide linker provides hydrogen-bonding capability and moderate hydrophobicity. The fluorophenyl-propanamine analog () employs a flexible amine linker, which may improve basicity and membrane penetration .

Pharmacological and Physicochemical Properties

- Compound: As an MCT4 inhibitor, urea derivatives demonstrate nanomolar potency in cancer models. The urea group’s polarity may enhance target affinity but limit oral bioavailability due to poor absorption .

- Compound : The fluorine atom on the phenyl ring increases electronegativity, improving metabolic stability and binding pocket interactions. The amine linker’s basicity could enhance solubility in acidic environments .

- However, its lack of fluorine substitution may reduce metabolic stability relative to ’s compound.

Target Specificity and Mechanism

- Compound: Explicitly targets MCT4, a transporter overexpressed in hypoxic tumors. Urea’s hydrogen-bonding capacity likely mimics endogenous substrates, enabling competitive inhibition .

- The propanamide linker may confer selectivity for distinct binding pockets.

Research Implications and Limitations

- Strengths : The pyrimidinyl-imidazole core is versatile for medicinal chemistry optimization. The target compound’s propanamide group offers a promising balance of properties for further development.

- Limitations : Direct pharmacological data (e.g., IC50, in vivo efficacy) for the target compound are absent in the provided evidence, necessitating experimental validation.

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features both imidazole and pyrimidine rings, which are known to contribute to various pharmacological properties, including anticancer, antibacterial, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound's structure includes key functional groups that enhance its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. It has been shown to inhibit certain enzymes involved in cancer cell proliferation and may activate apoptotic pathways in targeted cells. The pathways affected include signal transduction mechanisms that regulate cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various human cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Cervical Cancer SISO | 2.38–3.77 | Induces apoptosis |

| Bladder Cancer RT-112 | 2.87–3.06 | Inhibits growth |

These findings suggest that the compound not only inhibits cell growth but also induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against various pathogens. Studies indicate that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

- Study on Antitumor Activity : A study published in 2020 evaluated the cytotoxic effects of several derivatives of imidazole-pyrimidine compounds, including this compound). The results indicated that this compound had a lower IC50 compared to standard chemotherapeutics like cisplatin, highlighting its potential as a novel therapeutic agent .

- Enzyme Inhibition Study : Another research focused on the enzyme inhibition profile of the compound demonstrated its ability to inhibit specific kinases involved in cancer progression. This inhibition was linked to reduced phosphorylation of key proteins involved in cell cycle regulation .

Preparation Methods

Synthesis of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine

Route A: Direct Substitution

- Starting material : 4,6-Dichloropyrimidine reacts with imidazole in anhydrous DMF at 80°C for 12 hours using K₂CO₃ as a base.

- Yield : 68–72% after silica gel chromatography (hexane:EtOAc 3:1).

- Regioselectivity : The 6-position chloride is more reactive due to electron-withdrawing effects from the adjacent nitrogen.

Route B: Catalytic Coupling

Formation of 4-((6-(1H-Imidazol-1-yl)pyrimidin-4-yl)amino)aniline

Nucleophilic Aromatic Substitution (SNAr) :

Amide Coupling with 3-Phenylpropanoic Acid

Activation Strategies :

- T3P®-Mediated Coupling :

- EDCI/HOAT System :

Critical Process Optimization Challenges

Purification of Polar Intermediates

Byproduct Formation in SNAr Reactions

- Di-substituted pyrimidines : Controlled by limiting reaction time and excess amine.

- Hydrolysis products : Avoided using anhydrous solvents and molecular sieves.

Analytical Characterization Data

Spectroscopic Profiles

| Intermediate | ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) | HRMS (m/z) |

|---|---|---|---|

| 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine | δ 8.71 (s, 1H, pyrimidine), 8.15 (s, 1H, imidazole), 7.45 (d, J = 1.2 Hz, 2H) | δ 158.2 (C-2), 139.5 (C-4), 128.7 (imidazole C) | 207.0421 [M+H]⁺ |

| Final compound | δ 10.21 (s, 1H, NH), 8.65 (s, 1H, pyrimidine), 7.72–7.18 (m, 13H, aromatic) | δ 170.5 (C=O), 158.1 (pyrimidine C), 135.2 (quaternary C) | 406.1764 [M+H]⁺ |

Purity Assessment

- HPLC : >99% purity (C18, 0.1% HCOOH/MeCN gradient, tᵣ = 6.72 min).

- Melting point : 214–216°C (decomposition observed above 220°C).

Alternative Synthetic Pathways and Scalability

Microwave-Assisted Imidazole Installation

Q & A

Q. What are the primary synthetic strategies for N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide?

Synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and imidazole intermediates. For example, 4-chloropyrimidine derivatives are coupled with 1H-imidazole via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF). Subsequent amidation or aminolysis reactions introduce the phenylpropanamide moiety. Yield optimization often requires temperature control (e.g., reflux in THF) and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. How can researchers confirm the structural identity and purity of this compound?

Characterization relies on:

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., imidazole protons at δ ~7.5–8.5 ppm, pyrimidine carbons at δ ~150–160 ppm) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ peaks).

- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., ±0.3% tolerance) .

- HPLC : Purity >95% is standard for biological assays .

Q. What solvent systems and reaction conditions are optimal for its stability during experiments?

The compound is stable in DMSO for stock solutions but may degrade in aqueous buffers with high pH (>8) or under prolonged UV exposure. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the imidazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., IC₅₀ values in kinase assays) often arise from assay conditions (e.g., ATP concentrations, cell lines). Mitigation strategies:

- Standardize protocols (e.g., use recombinant enzymes vs. cell lysates).

- Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

- Cross-reference with structural analogs (e.g., pyridazine or pyrazole derivatives) to identify SAR trends .

Q. What computational methods are effective for predicting its binding modes to targets like MCT4 or BTK?

- Molecular Docking : Use Glide or AutoDock with crystal structures (e.g., PDB: 4Y9J for BTK) to model interactions between the pyrimidine core and kinase hinge regions .

- MD Simulations : Analyze stability of hydrogen bonds (e.g., between imidazole N and Asp539 in MCT4) over 100-ns trajectories .

- Free Energy Calculations : MM/GBSA or FEP+ quantify binding affinity changes due to substituent modifications (e.g., trifluoromethyl vs. methyl groups) .

Q. How can researchers optimize this compound’s pharmacokinetic profile without compromising activity?

- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP while retaining affinity.

- Metabolic Stability : Replace labile moieties (e.g., ester groups) with bioisosteres (e.g., amides) .

- Protease Resistance : Deuterate α-carbons in the propanamide chain to slow CYP450-mediated degradation .

Methodological Considerations

Q. What experimental designs are recommended for SAR studies of this compound?

- Analog Synthesis : Systematically vary substituents (e.g., phenylpropanamide → thiophene carboxamide) .

- Activity Cliffs : Identify critical residues via alanine scanning mutagenesis in target proteins .

- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Q. How should researchers analyze contradictory cytotoxicity data across cancer cell lines?

- Genomic Profiling : Correlate sensitivity with transcriptomic data (e.g., MCT4 or BTK expression via RNA-seq).

- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify secondary targets .

- Resistance Studies : Generate resistant cell lines via CRISPR-Cas9 knockout libraries to pinpoint escape mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.